
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition and Potential Antiglaucoma Agents
A series of sulfonamides, including derivatives like N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, have been prepared and studied for their ability to inhibit human carbonic anhydrase (CA) isoforms. These compounds, due to their sulfonamide group, have shown potent inhibition activity against CA, which is crucial in various physiological functions including fluid secretion and pH regulation in the eye. Specifically, certain sulfonamides demonstrated intraocular pressure (IOP) lowering effects in vivo, making them potential candidates for the treatment of glaucoma, a condition characterized by elevated IOP leading to optic nerve damage (Chegaev et al., 2014).
Antidepressant-like and Pro-cognitive Properties
N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives has been explored as a strategy to design selective ligands or multifunctional agents targeting CNS disorders. Such modifications have led to compounds with distinct antidepressant-like and pro-cognitive properties, as demonstrated in vivo through behavioral assays in animal models. This research suggests the potential for developing novel therapeutic agents for CNS disorders based on the structural modification of sulfonamide derivatives (Canale et al., 2016).
Antimicrobial Activities
The antimicrobial potential of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide and its derivatives has been a subject of study, with various compounds exhibiting activity against a range of microorganisms. These studies have led to the identification of novel antimicrobial agents that could be used in the treatment of infections caused by resistant bacteria and fungi, highlighting the importance of sulfonamide derivatives in developing new antimicrobial therapies (Başoğlu et al., 2013).
Antioxidant Properties for Age-related Diseases
Research into sulfonamide derivatives has also uncovered their potential as multifunctional antioxidants suitable for the treatment of age-related diseases. Compounds with free radical scavenger groups and chelating properties have been synthesized and evaluated for their protective effects against oxidative stress in cell lines. These findings indicate that sulfonamide derivatives could be promising candidates for the prevention and treatment of conditions such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), due to their antioxidant and metal-chelating activities (Jin et al., 2010).
Propiedades
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11-15(12(2)24-18-11)25(21,22)17-9-13-3-6-19(7-4-13)16(20)14-5-8-23-10-14/h5,8,10,13,17H,3-4,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORFIECIVBJANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

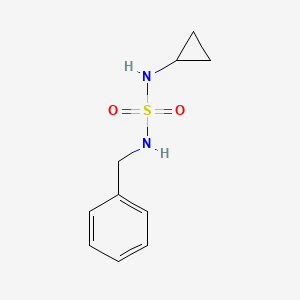
![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)

![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)
![Methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2857498.png)
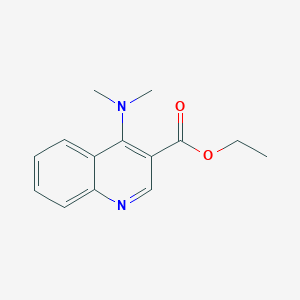
![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)
![4-Pyrazol-1-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2857504.png)
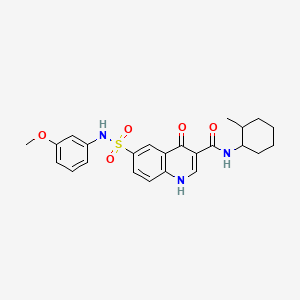
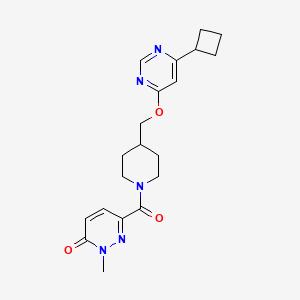
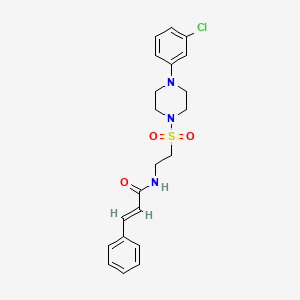
![N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)
![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857513.png)